molecular formula C7H9NOS B13631805 N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine

N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine

Cat. No.: B13631805
M. Wt: 155.22 g/mol
InChI Key: LFKTVGTZLSXKOW-XBXARRHUSA-N
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Description

N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a thiophene ring substituted with an ethyl group and a hydroxylamine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine typically involves the reaction of 4-ethylthiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activity.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine involves its interaction with biological molecules. The hydroxylamine group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylthiophen-2-yl)methylidene]hydroxylamine
  • N-[(4-ethylphenyl)methylidene]hydroxylamine
  • N-[(4-ethylthiophen-2-yl)methylidene]amine

Uniqueness

N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine is unique due to the presence of both the ethyl-substituted thiophene ring and the hydroxylamine functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

(NE)-N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H9NOS/c1-2-6-3-7(4-8-9)10-5-6/h3-5,9H,2H2,1H3/b8-4+

InChI Key

LFKTVGTZLSXKOW-XBXARRHUSA-N

Isomeric SMILES

CCC1=CSC(=C1)/C=N/O

Canonical SMILES

CCC1=CSC(=C1)C=NO

Origin of Product

United States

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